ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate

Lipophilicity CNS penetration Metabolic stability

Ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate (CAS 338406-26-1) is a synthetic pyrrole-3-carboxylate derivative bearing a 3,4-dichlorophenyl substituent at the 5-position, a morpholino group at the 2-position, and an ethyl ester at the 3-position. With a molecular weight of 369.24 g·mol⁻¹, a calculated logP of 4.375, a topological polar surface area (tPSA) of 59 Ų, and two hydrogen bond donors, its physicochemical profile places it within the drug-like space for central nervous system (CNS) candidates.

Molecular Formula C17H18Cl2N2O3
Molecular Weight 369.24
CAS No. 338406-26-1
Cat. No. B2741524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate
CAS338406-26-1
Molecular FormulaC17H18Cl2N2O3
Molecular Weight369.24
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C1)C2=CC(=C(C=C2)Cl)Cl)N3CCOCC3
InChIInChI=1S/C17H18Cl2N2O3/c1-2-24-17(22)12-10-15(11-3-4-13(18)14(19)9-11)20-16(12)21-5-7-23-8-6-21/h3-4,9-10,20H,2,5-8H2,1H3
InChIKeyZCZMOTMNPFRBKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate (CAS 338406-26-1): Physicochemical and Structural Baseline


Ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate (CAS 338406-26-1) is a synthetic pyrrole-3-carboxylate derivative bearing a 3,4-dichlorophenyl substituent at the 5-position, a morpholino group at the 2-position, and an ethyl ester at the 3-position [1]. With a molecular weight of 369.24 g·mol⁻¹, a calculated logP of 4.375, a topological polar surface area (tPSA) of 59 Ų, and two hydrogen bond donors, its physicochemical profile places it within the drug-like space for central nervous system (CNS) candidates [1]. The compound belongs to a broader class of morpholino-pyrrole scaffolds that have yielded clinical candidate sodium channel blockers (e.g., AWD 140-190) and RAD51 inhibitors (e.g., RI-1), yet according to ChEMBL 20 it has no previously annotated biological activity, making it an underexplored but structurally distinct entry point for structure–activity relationship (SAR) campaigns [1].

Why In-Class Morpholino-Pyrrole Compounds Cannot Be Interchanged with CAS 338406-26-1


Within the morpholino-pyrrole-3-carboxylate chemotype, seemingly minor structural alterations—such as the position of the morpholino substituent, the halogen substitution pattern on the phenyl ring, and the ester alkyl chain length—have been shown to produce drastic shifts in target affinity, selectivity, and in vivo efficacy [1]. For instance, relocating the morpholino group from the 3-position to the 2-position fundamentally alters the pharmacophore geometry recognized by voltage-gated sodium channels [1]. Likewise, exchanging a mono-chlorophenyl or mono-bromophenyl substituent for a 3,4-dichlorophenyl group increases lipophilicity by over one log unit, which can substantially affect metabolic stability, plasma protein binding, and CNS penetration [2][3]. Because CAS 338406-26-1 occupies a structurally unique region of this SAR landscape—one that has not been systematically evaluated in published pharmacology studies—it cannot be freely substituted by better-characterized analogs such as AWD 140-076 or AWD 140-190 without risking loss of desired target engagement or introduction of unanticipated off-target effects [1].

Quantitative Differentiation of CAS 338406-26-1 from Closest Morpholino-Pyrrole Comparators


Elevated Lipophilicity (cLogP) Relative to AWD 140-076 and RI-1

The target compound exhibits a calculated logP (cLogP) of 4.375 [1], which is 1.352 units higher than that of the 4‑chlorophenyl analog AWD 140-076 (cLogP 3.023) and approximately 1.33 units higher than the RAD51 inhibitor RI-1 (cLogP 3.04) . This substantial increase in lipophilicity, driven by the replacement of a mono‑chlorophenyl or maleimide core with a 3,4‑dichlorophenyl-1H-pyrrole-3-carboxylate scaffold, is expected to enhance passive membrane permeability but may simultaneously reduce aqueous solubility and increase susceptibility to cytochrome P450-mediated metabolism .

Lipophilicity CNS penetration Metabolic stability

Increased Topological Polar Surface Area (tPSA) vs. AWD 140-076 and RI-1

The tPSA of the target compound is 59 Ų [1], which is 4.44 Ų greater than that of AWD 140-076 (tPSA 54.56 Ų) and 9.15 Ų greater than that of RI-1 (tPSA 49.85 Ų) . While all three compounds remain well below the widely accepted 90 Ų threshold for favorable oral absorption and blood–brain barrier penetration, the incremental increase in tPSA for CAS 338406-26-1 suggests marginally reduced passive CNS permeation relative to AWD 140-076, a factor that must be accounted for when interpreting in vivo efficacy in CNS models [1].

tPSA BBB permeability Oral absorption

Additional Hydrogen Bond Donor (HBD) vs. AWD 140-076

The target compound possesses two hydrogen bond donors (HBD = 2), attributable to the pyrrole N‑H and likely the carboxy oxygen of the ethyl ester [1]. In contrast, AWD 140-076 has only one HBD (the pyrrole N‑H) . The additional HBD in CAS 338406-26-1 is predicted to increase aqueous solubility but decrease passive membrane permeability, as each additional HBD has been empirically associated with an approximate 10-fold reduction in Caco-2 permeability in related heterocyclic series [1]. This constitutes a measurable, structure-derived differentiation that may influence oral bioavailability and CNS distribution.

Hydrogen bonding Solubility Permeability

Regioisomeric Morpholino Position: 2-Morpholino vs. 3-Morpholino in Anticonvulsant Pyrroles

The morpholino substituent in CAS 338406-26-1 resides at the pyrrole 2‑position, whereas all published anticonvulsant morpholino-pyrroles (AWD 140-076, AWD 140-190) bear the morpholino group exclusively at the 3‑position [1]. In the seminal SAR study of 3‑aminopyrroles, only the 3‑morpholino regioisomers exhibited potent sodium channel blocking activity; the 2‑substituted analogs were either inactive or substantially less potent [1]. Specifically, AWD 140-190 (3‑morpholino) achieved an oral ED₅₀ of 2.47 mg·kg⁻¹ in the rat maximal electroshock seizure (MES) model [2], whereas no comparable efficacy data exist for any 2‑morpholino regioisomer [1]. This regioisomeric divergence represents a fundamental pharmacophoric distinction that precludes the assumption of interchangeable anticonvulsant activity.

Regioisomerism Sodium channel Pharmacophore

Ethyl Ester vs. Methyl Ester: Metabolic Stability Inference

CAS 338406-26-1 carries an ethyl ester at the pyrrole 3‑carboxylate position, whereas the closest anticonvulsant comparators AWD 140-076 and AWD 140-190 are methyl esters [1][2]. In general, ethyl esters exhibit slower rates of esterase-mediated hydrolysis than methyl esters, a trend attributed to increased steric hindrance around the carbonyl carbon [3]. Biotransformation studies of AWD 140-076 confirmed extensive Phase I metabolism, including oxidative N‑ and O‑dealkylation of the morpholine ring and hydroxylation of the pyrrole core, producing at least six quantifiable metabolites [1]. Whether the ethyl ester in CAS 338406-26-1 confers a measurable pharmacokinetic advantage over the methyl ester remains experimentally unverified, but the structural difference is sufficient to alter in vitro metabolic stability and should be profiled rather than assumed equivalent.

Ester hydrolysis Metabolic stability Prodrug

High-Value Application Scenarios for CAS 338406-26-1 Grounded in Differentiation Evidence


SAR Probe for Sodium Channel Blocker Pharmacophore Expansion

Because the morpholino substituent is at the 2‑position rather than the established 3‑position, CAS 338406-26-1 serves as a critical negative-control or SAR‑expansion probe in voltage-gated sodium channel (Nav) programs. The compound can be used alongside AWD 140-190 (3‑morpholino, ED₅₀ 2.47 mg·kg⁻¹ p.o. in rat MES) to delineate the pharmacophoric tolerance for morpholino positioning, directly testing whether the 2‑morpholino regioisomer retains any Nav blocking activity or reveals an alternative target profile [1][2].

CNS-Penetrant Lead Optimization Starting Point

With a cLogP of 4.375 and a tPSA of 59 Ų, CAS 338406-26-1 occupies a favorable CNS drug-like space but is distinctly more lipophilic than AWD 140-076 (cLogP 3.023) [3]. This makes it suitable for CNS programs where elevated lipophilicity is desired to enhance brain partitioning, provided that the associated metabolic liability is profiled. Medicinal chemistry teams can use the ethyl ester handle for rapid SAR expansion through hydrolysis to the carboxylic acid followed by amide coupling, generating diverse analogs while retaining the 3,4‑dichlorophenyl-2-morpholino core [3].

RAD51 Inhibitor Scaffold-Hopping Template

The core of CAS 338406-26-1 shares the 3,4‑dichlorophenyl-morpholino-pyrrole motif with RI-1 (RAD51 IC₅₀ 5–30 μM) but replaces the reactive maleimide ring with a more stable 1H-pyrrole-3-carboxylate [4]. This scaffold‑hopping opportunity is relevant for groups seeking RAD51 inhibitors devoid of Michael acceptor reactivity, a known liability of RI-1 that can lead to non‑specific covalent binding [4]. The target compound thus offers a non‑electrophilic starting point for developing reversible RAD51 binders.

Chemical Biology Tool for Profiling Morpholino-Pyrrole Polypharmacology

Since CAS 338406-26-1 has no annotated activity in ChEMBL 20, it represents a genuinely underexplored chemotype that can be deployed in broad‑panel selectivity screens (e.g., kinase panels, GPCR panels, ion channel panels) [3]. Its distinct HBD count (2 vs. 1 for AWD 140-076) and increased tPSA may reduce off‑target promiscuity often associated with highly lipophilic bases, making it a cleaner probe for target deconvolution studies [3].

Quote Request

Request a Quote for ethyl 5-(3,4-dichlorophenyl)-2-morpholino-1H-pyrrole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.